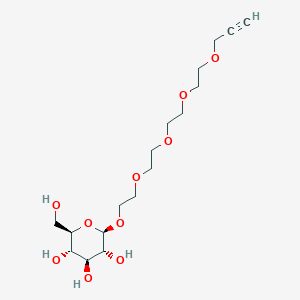

Propargyl-PEG5-beta-D-glucose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJHREOKMZFHTH-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Chemoenzymatic and Chemical Synthetic Routes for Propargyl-PEG5-beta-D-glucose

The construction of Propargyl-PEG5-beta-D-glucose can be approached through different strategic pathways, primarily involving either the direct attachment of a propargyl group to a pre-PEGylated glucose derivative or the sequential assembly of the three components.

One primary chemical route involves the direct glycosylation of an alcohol with a protected glucose derivative. In the context of Propargyl-PEG5-beta-D-glucose, this would involve reacting a propargyl-PEG5-alcohol with an activated and protected glucose donor. A common precursor for the glucose component is its acetylated form, which serves to protect the hydroxyl groups from unwanted side reactions and to influence the stereochemical outcome of the glycosylation. taylorfrancis.com

For instance, a general approach for propargylation involves the reaction of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose with propargyl alcohol in the presence of a Lewis acid catalyst like boron trifluoride etherate. taylorfrancis.com This strategy can be adapted by substituting propargyl alcohol with the larger propargyl-PEG5-alcohol to form the desired glycosidic bond. The selection of the promoter system is critical; combinations such as N-iodosuccinimide (NIS) and trimethylsilyl (B98337) triflate (TMSOTf) are also utilized to activate glycosyl donors for reaction with alcohol acceptors. researchgate.net

An alternative and often more controlled strategy is the sequential or modular assembly of the final molecule. This approach involves synthesizing the propargyl-PEG5-alcohol intermediate first and then coupling it with a suitable glucose derivative. This method allows for the purification of intermediates at each stage, potentially leading to a purer final product. The propargyl group provides an alkyne functional group for click chemistry reactions, while the PEG chain enhances solubility and biocompatibility. axispharm.comaxispharm.com The beta-D-glucose moiety can be used for targeting specific cells or tissues. axispharm.com

The synthesis typically starts with a PEG chain of a defined length (in this case, containing five ethylene (B1197577) glycol units), which is functionalized with a propargyl group at one end and a hydroxyl group at the other. This propargyl-PEG5-alcohol is then used as the glycosyl acceptor in a reaction with an activated glucose donor, such as a tetra-acetylated glucopyranosyl bromide or trichloroacetimidate, under the influence of a promoter to form the target glycoside.

Synthesis of Acetylated and Deacetylated Derivatives (e.g., Propargyl-PEG5-tetra-Ac-beta-D-glucose)

The synthesis of Propargyl-PEG5-beta-D-glucose often proceeds via its acetylated precursor, Propargyl-PEG5-tetra-Ac-beta-D-glucose. axispharm.com The acetyl protecting groups on the glucose moiety are instrumental during the synthesis for several reasons: they enhance the solubility of the carbohydrate in organic solvents, prevent side reactions at the hydroxyl groups, and direct the stereochemical outcome of the glycosylation to favor the β-anomer through neighboring group participation.

The synthesis of the acetylated derivative typically involves the reaction of a protected glucose molecule, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, with the pre-formed propargyl-PEG5-alcohol. nih.gov The subsequent and final step in the synthesis is the removal of these acetyl groups to yield the final, deprotected Propargyl-PEG5-beta-D-glucose. This deacetylation is commonly achieved under mild basic conditions, a reaction known as Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol. This process is highly efficient and preserves the integrity of the glycosidic bond and the propargyl group.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is paramount for maximizing the yield and purity of Propargyl-PEG5-beta-D-glucose. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst or promoter concentration, and the nature of the glycosyl donor and acceptor. mdpi.com

High-throughput screening methods can be employed to rapidly identify the optimal conditions for glycosylation. researchgate.net For example, in related glycosylation reactions, parameters such as the equivalents of activating agents (e.g., NIS and TMSOTf) have been systematically varied. researchgate.net It was found that increasing the amount of TMSOTf beyond a certain point could lead to by-product formation and a decrease in both yield and stereoselectivity. researchgate.net The reaction temperature is also a critical factor; glycosylation reactions are often initiated at low temperatures (e.g., -30 °C) to control selectivity before being allowed to warm. researchgate.net Factorial design experiments can be a powerful tool for systematically studying the influence of multiple variables, such as temperature, reactant ratios, and reaction time, to enhance conversion rates significantly. rsc.org

The table below summarizes key parameters and their potential impact on the synthesis.

| Parameter | Variable | Potential Impact on Synthesis |

| Promoter/Catalyst | Type (e.g., TMSOTf, BF3·OEt2) and Concentration | Affects reaction rate, yield, and can influence anomeric selectivity. Excess catalyst may lead to side products. researchgate.net |

| Temperature | Reaction temperature profile (e.g., -30 °C to room temp) | Lower temperatures generally favor higher stereoselectivity (kinetic control). researchgate.net |

| Solvent | Polarity and coordinating ability (e.g., DMF, CH2Cl2) | Can influence the reactivity of intermediates and the stereochemical outcome of the glycosylation. researchgate.net |

| Reactant Ratio | Molar ratio of glycosyl donor to acceptor | Using an excess of one reactant can drive the reaction to completion but may complicate purification. mdpi.com |

| Reaction Time | Duration of the reaction | Must be sufficient for completion but not so long as to allow for product degradation or anomerization. mdpi.com |

Chemical Reactivity and Bioorthogonal Ligation Strategies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms with Propargyl-PEG5-beta-D-glucose

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction for conjugating molecules. nih.govbeilstein-journals.org For Propargyl-PEG5-beta-D-glucose, this reaction involves its terminal alkyne group reacting with an azide-functionalized molecule in the presence of a copper(I) catalyst. broadpharm.com The reaction is known for its high yields, mild reaction conditions, and exceptional selectivity. mdpi.com The mechanism is a stepwise process, excluding a concerted pathway, which is initiated by the copper(I) catalyst. soton.ac.uk This catalytic cycle allows the reaction to proceed rapidly at room temperature and in aqueous environments, making it suitable for biological applications. beilstein-journals.orggoogle.com

The reaction between the propargyl group of Propargyl-PEG5-beta-D-glucose and an azide-bearing molecule results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. broadpharm.comgoettingen-research-online.de This triazole linkage is exceptionally stable due to its aromatic character and is resistant to cleavage by hydrolysis, oxidation, or reduction under common physiological conditions. This stability ensures that the conjugated molecules remain linked, which is critical for applications in diagnostics and targeted therapies. The triazole ring is considered a successful mimic of the phosphate-sugar backbone of DNA, which has led to its use in creating modified oligonucleotides. nih.gov

Efficient CuAAC reactions require a stable and active copper(I) catalyst. beilstein-journals.org Typically, Cu(I) is generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), using a reducing agent like sodium ascorbate. soton.ac.ukacs.org However, the use of ligands is crucial to stabilize the Cu(I) oxidation state, prevent its disproportionation, and accelerate the reaction rate. researchgate.netnih.gov

Several classes of ligands have been developed to improve CuAAC efficiency and biocompatibility. Tris(triazolylmethyl)amine-based ligands are particularly effective. soton.ac.uk Notable examples include TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which are well-suited for reactions in aqueous buffers. soton.ac.ukresearchgate.net These ligands form stable complexes with copper(I), enhancing catalytic activity even at low concentrations. researchgate.net For reactions in organic solvents or environments with high concentrations of coordinating molecules, ligands based on benzimidazole, such as tris(2-benzimidazolylmethyl)amine, have shown to be highly effective. beilstein-journals.orgnih.gov The choice of ligand and catalyst system can be tailored to the specific substrates and reaction conditions to achieve optimal results. nih.gov

| Ligand Type | Common Examples | Key Features |

| Tris(triazolylmethyl)amine | TBTA, THPTA, BTTAA | Accelerates reaction, stabilizes Cu(I), water-soluble variants available. soton.ac.ukresearchgate.net |

| Tris(heterocyclemethyl)amine | Tris(2-benzimidazolylmethyl)amine | Effective in coordinating organic solvents. beilstein-journals.orgnih.gov |

| Phosphines | Triphenylphosphine | Used to accelerate reactions in aqueous media, though may be less efficient than triazole-based ligands. researchgate.net |

| Natural Amino Acids | L-Histidine | Can act as a biocompatible ligand with lower toxicity compared to some synthetic ligands. researchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Bioconjugation

While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications in living cells. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful, copper-free alternative. soton.ac.uknih.gov This reaction utilizes a strained cyclooctyne (B158145), instead of a terminal alkyne like the propargyl group, which reacts spontaneously with an azide (B81097) without the need for a metal catalyst. rsc.org

To utilize Propargyl-PEG5-beta-D-glucose in a SPAAC reaction, it would typically be the azide-bearing partner that is conjugated to a molecule functionalized with a cyclooctyne, such as dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO). nih.govresearchgate.net The high ring strain of the cyclooctyne provides the driving force for the reaction. researchgate.net SPAAC is a versatile strategy for developing modular platforms for targeted imaging and therapy. nih.gov The development of various cyclooctynes has expanded the toolkit for bioorthogonal chemistry, allowing for rapid and specific conjugation in complex biological environments. nih.govresearchgate.net

| Cyclooctyne Reagent | Abbreviation | Key Characteristics |

| Difluorinated cyclooctyne | DIFO | Electron-withdrawing fluorine groups increase the reaction rate. nih.govresearchgate.net |

| Dibenzocyclooctyne | DIBO | Fused benzene (B151609) rings increase ring strain, leading to high reactivity. researchgate.net |

| Azadibenzocyclooctyne | DIBAC/ADIBO | Introduction of a nitrogen atom into the cyclooctyne ring further enhances reactivity. researchgate.net |

Chemo- and Regioselectivity in Bioconjugation Reactions

A significant advantage of using Propargyl-PEG5-beta-D-glucose in click chemistry is the high degree of chemo- and regioselectivity.

Chemoselectivity : The alkyne and azide groups are bioorthogonal, meaning they are inert to the vast majority of functional groups present in biological systems, such as amines and thiols. google.com This ensures that the ligation reaction occurs exclusively between the intended reactive partners, preventing unwanted side reactions with biomolecules.

Regioselectivity : The copper(I)-catalyzed reaction (CuAAC) with a terminal alkyne like the propargyl group on Propargyl-PEG5-beta-D-glucose yields almost exclusively the 1,4-disubstituted triazole isomer. google.comgoettingen-research-online.de This is in contrast to the uncatalyzed Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-isomers. This high regioselectivity ensures the formation of a single, well-defined product, which is crucial for creating homogeneous bioconjugates with predictable structures and functions.

Compatibility with Diverse Biomolecular Substrates and Biological Systems

The properties of Propargyl-PEG5-beta-D-glucose make it highly compatible with a wide range of biomolecules and biological settings. The PEG linker imparts hydrophilicity, which is beneficial when working with biomolecules in aqueous buffers. broadpharm.com

This reagent has been successfully used for the modification and labeling of various biomolecular substrates, including:

Peptides and Proteins : The selective nature of click chemistry allows for the site-specific PEGylation of proteins, potentially improving their pharmacokinetic properties. google.com

Oligonucleotides and DNA : CuAAC has been used for the rapid and selective ligation of DNA strands, demonstrating its utility in molecular biology and diagnostics. nih.govacs.org

Small Molecules : It serves as a linker to attach glucose moieties to small molecules for various biochemical studies. biosynth.com

Nanoparticles and Surfaces : The propargyl group can be used to functionalize the surfaces of nanoparticles or other materials, enabling the attachment of glucose for targeted delivery or sensing applications. goettingen-research-online.deacs.org

Applications in Glycochemistry and Glycobiology Research

Synthesis of Advanced Glycoconjugates and Glycomaterials

The propargyl group is an alkyne functional group that readily participates in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". axispharm.comfrontiersin.org This reaction's high efficiency and specificity allow for the covalent attachment of the glucose-PEG unit to various azide-functionalized molecules and materials, enabling the construction of sophisticated glycoconjugates. broadpharm.comfrontiersin.org

Many crucial biological recognition events, such as cell-cell communication and pathogen invasion, are mediated by multivalent carbohydrate-protein interactions. nih.govacs.org While individual glycan-protein interactions are often weak, nature enhances binding affinity and specificity through multivalency, where multiple glycans bind simultaneously to a receptor with several binding sites. frontiersin.org Propargyl-PEG5-beta-D-glucose is instrumental in synthesizing multivalent glycoconjugates that mimic these natural interactions to study and influence biological processes. nih.govacs.org

Researchers use click chemistry to attach Propargyl-PEG5-beta-D-glucose to various molecular scaffolds, creating structures that present multiple glucose units in a defined spatial arrangement. frontiersin.orgmpg.de These scaffolds can include peptides, dendrimers, and cyclopeptides. nih.govnih.gov For example, peptide scaffolds containing alkyne-functionalized amino acids can be synthesized and subsequently "clicked" with azide-modified sugars, though the inverse approach using a propargylated sugar is equally common. frontiersin.orgmpg.de The resulting multivalent "glycomimetics" are then used in receptor-binding assays to probe interactions with glycan-binding proteins (lectins). frontiersin.orgnih.gov The PEG5 spacer provides increased flexibility and distance from the scaffold, which can be crucial for achieving the optimal orientation for binding to receptor pockets. frontiersin.org Studies have shown that such synthetic multivalent glycoconjugates can exhibit dramatically increased inhibitory potency in receptor-binding assays compared to their monovalent counterparts. nih.gov

| Scaffold Type | Synthesis Strategy | Application Example | Research Finding |

| Peptide Scaffolds | Solid-phase peptide synthesis with alkyne-containing amino acids, followed by CuAAC with an azide-functionalized sugar. frontiersin.orgmpg.de | Probing lectin binding on microarrays. frontiersin.orgmpg.de | Spacing, density, and flexibility of the presented sugar are critical for optimal lectin binding. The PEG spacer enhances binding affinity. frontiersin.org |

| Cyclopeptides (RAFT) | Attachment of a carbohydrate epitope in combination with a peptide sequence to a cyclopeptide scaffold. nih.gov | Investigating activation of the leukocyte receptor CD69. nih.gov | Combined peptide/carbohydrate presentation on the scaffold enhanced the ability to precipitate the target receptor and activate natural killer cells. nih.gov |

| Dendrimers | Stepwise synthesis to create branched structures with multiple terminal groups for glycan attachment via click chemistry. acs.org | Development of potential inhibitors for pathogen or toxin binding. acs.org | Glycodendrimers can effectively interact with receptor targets, inhibiting biological processes that depend on multivalent carbohydrate recognition. acs.org |

The cell surface is covered by a dense layer of glycans known as the glycocalyx, which plays a key role in mediating cellular interactions. mdpi.comnih.gov Propargyl-PEG5-beta-D-glucose is used to create synthetic materials that mimic this architecture, providing simplified and controllable model systems for research.

Glyconanoparticles: The compound can be used to modify the surface of nanoparticles, such as micelles or gold nanoparticles, through click chemistry. axispharm.comacs.org This allows for the creation of nanoparticles decorated with glucose moieties, which can be used for various biomedical applications. axispharm.com For instance, micelles carrying β-D-glucose on their surface have been prepared by reacting propargyl-functionalized polymers with azido-sugars. acs.org These glyconanoparticles can be used to study how cells with specific glucose transporters interact with glucose-coated surfaces or for targeted delivery, as cancer cells often overexpress glucose transporters. axispharm.com

Glycopolymers: Polymers containing pendent alkyne groups can be synthesized and subsequently functionalized with azide-containing molecules. acs.org Conversely, Propargyl-PEG5-beta-D-glucose can be used as a building block in polymerization reactions or "clicked" onto azide-functionalized polymer backbones. broadpharm.com This results in glycopolymers that present multiple glucose units, which can be used to create surfaces that mimic the cell's glycocalyx, facilitating studies on cell adhesion and recognition phenomena. acs.org

Development of Glycoprobes and Imaging Reagents

Understanding the dynamic nature of glycans in a cellular environment requires tools for their detection and visualization. nih.gov Propargyl-PEG5-beta-D-glucose serves as a precursor for the generation of glycoprobes, enabling the labeling and imaging of glycans in living systems. uni-konstanz.de

Metabolic glycoengineering (MGE) is a powerful technique that allows for the introduction of chemical reporter groups into the glycan structures of living cells. mdpi.comuni-konstanz.de This is achieved by providing cells with an unnatural monosaccharide derivative that is metabolized and incorporated into newly synthesized glycoconjugates. uni-konstanz.de

Propargyl-PEG5-beta-D-glucose can be used as such an unnatural sugar. When fed to cells, it is taken up and processed by the cell's metabolic machinery. It can enter biosynthetic pathways that ultimately lead to its incorporation into cell surface glycans, such as N-glycans or O-glycans. uni-konstanz.denih.gov The result is a cell surface decorated with glycans that now bear a propargyl "handle." mdpi.com This bioorthogonal group does not interfere with the cell's normal processes but is available for specific chemical reactions. uni-konstanz.dethno.org This method allows researchers to chemically tag specific classes of glycans for further analysis. nih.gov

Once the cell's glycans are tagged with the propargyl reporter group via MGE, they can be visualized through a subsequent bioorthogonal ligation reaction. nih.govuni-konstanz.de The most common reaction is the CuAAC, which covalently attaches an azide-containing probe to the propargyl-modified glycan. mdpi.comthno.org

The probe can be a fluorescent dye (e.g., Cy5-azide) for imaging or an affinity tag (e.g., biotin-azide) for enrichment and proteomic analysis. nih.govnih.gov By labeling the glycans with a fluorophore, researchers can use fluorescence microscopy to visualize the distribution and dynamics of glycans on the cell surface or within specific cellular compartments. nih.govuni-konstanz.de This strategy has been successfully used to track labeled cells in vivo, providing a powerful method to monitor cell behavior and therapeutic effects over time. thno.org

| Step | Description | Key Reagents | Outcome |

| 1. Metabolic Labeling | Cells are incubated with an unnatural sugar containing a bioorthogonal reporter group. The sugar is metabolized and incorporated into cellular glycans. uni-konstanz.dethno.org | Propargyl-PEG5-beta-D-glucose | Cell surface glycans are tagged with propargyl (alkyne) groups. mdpi.com |

| 2. Bioorthogonal Ligation | The labeled cells are treated with a probe containing a complementary functional group (an azide). A highly specific click reaction occurs. uni-konstanz.dethno.org | Azide-functionalized fluorescent dye (e.g., DBCO-Cy5) or affinity tag (e.g., Biotin-azide). mdpi.comthno.org | Covalent attachment of the probe to the metabolically engineered glycans. uni-konstanz.de |

| 3. Detection/Analysis | The labeled glycans are visualized by microscopy or the tagged glycoproteins are isolated for further analysis. nih.govnih.gov | Fluorescence microscope, streptavidin beads. mdpi.comnih.gov | Visualization and tracking of glycan localization and dynamics; identification of glycosylated proteins. nih.govthno.org |

Mechanistic Investigations of Glycan-Mediated Biological Processes

Glycans are deeply involved in a vast array of biological processes, from regulating the function of cell surface receptors to mediating interactions between hosts and pathogens. nih.govnih.gov Tools like Propargyl-PEG5-beta-D-glucose are crucial for dissecting the molecular mechanisms underlying these processes.

By synthesizing multivalent glycoconjugates, researchers can investigate how the density and spatial organization of glycans affect receptor binding and downstream signaling. frontiersin.orgnih.gov For example, studies have shown that glycan binding can trigger conformational changes in viral proteins, enhancing their ability to bind to secondary receptors and initiate infection. nih.gov Creating defined multivalent structures allows for a systematic study of these phenomena.

Furthermore, the ability to label and track specific glycan populations through MGE provides a means to study their role in complex cellular events. nih.govuni-konstanz.de For instance, the branching of N-glycans on cell surface receptors can regulate cell proliferation and differentiation. nih.gov By labeling specific glycan types, researchers can follow their fate during these processes and understand how changes in the glycocalyx contribute to cell behavior in both health and disease, including cancer progression. mdpi.comnih.gov These methods provide invaluable insights into the fundamental principles of glycobiology. nih.govnih.gov

Studying Carbohydrate-Protein Interactions and Lectin Binding

While direct studies employing Propargyl-PEG5-beta-D-glucose are not extensively documented in publicly available research, the principles of its application can be inferred from studies using similar PEGylated glycan structures. The glucose moiety of the compound can interact with lectins, a class of proteins that specifically bind to carbohydrates. By immobilizing Propargyl-PEG5-beta-D-glucose onto a solid support via its propargyl group, researchers can create an affinity matrix for the purification and study of glucose-binding lectins. researchgate.netfrontiersin.orgmdpi.com

The PEG spacer plays a critical role in these interactions. It extends the glucose unit away from the support surface, reducing steric hindrance and allowing for more effective binding to the active site of a lectin. This is a crucial aspect, as the accessibility of the carbohydrate is paramount for successful protein recognition.

Table 1: Key Components of Propargyl-PEG5-beta-D-glucose and their Functions in Lectin Binding Studies

| Component | Function | Relevance in Lectin Binding |

| Propargyl Group | Enables covalent attachment to surfaces or other molecules via click chemistry. | Allows for the creation of stable, glucose-functionalized surfaces for affinity chromatography or surface plasmon resonance studies. |

| PEG5 Spacer | Increases solubility and provides a flexible linker. | Reduces steric hindrance, making the glucose moiety more accessible for interaction with lectin binding sites. |

| beta-D-Glucose | The specific carbohydrate recognized by certain lectins. | Provides the specific binding site for glucose-specific lectins, enabling their isolation and study. |

Probing Glycosylation Pathways and Dynamics in Biological Systems

The process of glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a fundamental post-translational modification that impacts a vast array of biological functions. nih.gov Unnatural sugar analogs bearing chemical reporter groups, such as an azide (B81097) or an alkyne, can be used to probe these pathways through a technique known as metabolic glycan labeling. nih.gov

Although direct use of Propargyl-PEG5-beta-D-glucose for metabolic labeling has not been reported, its structural features are highly relevant to this field. In metabolic glycan labeling, cells are fed an unnatural sugar that is metabolized and incorporated into the cellular glycans. The chemical reporter group on the sugar then allows for the visualization and identification of the modified glycoproteins. nih.gov While per-O-acetylated unnatural sugars are commonly used, their potential for cytotoxicity has been noted. nih.gov Compounds like Propargyl-PEG5-beta-D-glucose, which are not acetylated, could potentially offer a less toxic alternative for introducing a bioorthogonal handle into cellular systems, although their uptake and metabolic incorporation would need to be experimentally verified.

Contributions to Synthetic Glycovaccine Research

Synthetic glycovaccines represent a promising strategy for eliciting immune responses against carbohydrate antigens, which are often overexpressed on the surface of cancer cells and pathogens. frontiersin.orgmdpi.com These vaccines typically consist of a carbohydrate antigen, a carrier protein to stimulate a robust T-cell response, and a linker to connect the two. nih.gov

The structure of Propargyl-PEG5-beta-D-glucose makes it a conceptually ideal linker for the construction of synthetic glycovaccines. The glucose moiety could act as a simple model for a carbohydrate antigen, or the propargyl group could be used to attach more complex tumor-associated carbohydrate antigens (TACAs). The PEG spacer can improve the solubility and pharmacokinetic properties of the resulting vaccine conjugate. d-nb.info

Table 2: Potential Role of Propargyl-PEG5-beta-D-glucose in Synthetic Vaccine Design

| Vaccine Component | Corresponding Feature of Propargyl-PEG5-beta-D-glucose | Function in Vaccine Construct |

| Carbohydrate Antigen | beta-D-Glucose (or attached TACA) | Elicits an antibody response against the target carbohydrate. |

| Linker | Propargyl-PEG5 | Covalently attaches the carbohydrate antigen to a carrier protein and enhances solubility and bioavailability. |

| Carrier Protein | (Attached via the propargyl group) | Provides T-cell epitopes to induce a strong and lasting immune response. |

While specific examples of Propargyl-PEG5-beta-D-glucose in published vaccine candidates are yet to be found, the principles of glycoconjugate vaccine design strongly support its potential utility in this area of research. frontiersin.orgnih.gov The ability to precisely link carbohydrate antigens to immunogenic carriers is a cornerstone of modern vaccine development, and molecules like Propargyl-PEG5-beta-D-glucose provide the chemical tools to achieve this.

Applications in Advanced Materials Science and Nanotechnology Research

Surface Functionalization of Nanoparticles and Nanomaterials

In the pursuit of advanced diagnostic tools, researchers have engineered hybrid nanomaterials that combine the properties of multiple components for enhanced imaging capabilities. One such area of research involves the development of ultrasmall gold-carbon nanohybrids (AuCDs) functionalized with glucose for targeted tumor imaging. mdpi.com This strategy leverages the Warburg effect, where cancer cells exhibit increased glucose uptake compared to healthy cells. mdpi.com

In a representative synthetic approach, AuCDs possessing surface carboxyl groups are functionalized using a multi-step process. The surface is first reacted with an amino-PEG-alkyne linker, introducing the necessary alkyne group for a subsequent click reaction. mdpi.com Then, an azide-modified glucose derivative (such as 2-azido-2-deoxy-D-glucose) is covalently attached to the nanoparticle surface via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This "click" reaction is highly efficient, with studies reporting conversions as high as 98%. mdpi.com The resulting AuCDs-PEG-Glu conjugates exhibit the X-ray attenuation properties of gold and the inherent fluorescence of the carbon nanodots, making them promising contrast agents for bimodal CT and fluorescence imaging. mdpi.com The glucose moiety acts as a targeting agent, directing the nanohybrids to tumor cells. mdpi.com

The conjugation of Propargyl-PEG5-beta-D-glucose to nanoparticle surfaces significantly alters their properties, tailoring them for specific research applications. The terminal glucose unit allows for active targeting of cells that overexpress glucose transporters, a common feature of cancer cells. axispharm.com This biological specificity is a key advantage in developing targeted delivery systems.

The PEG5 linker plays a crucial role in modulating the nanoparticle's interface with its environment. It imparts hydrophilicity, which improves the solubility and dispersibility of nanoparticles in aqueous media. axispharm.combroadpharm.com This PEGylated surface helps to prevent nanoparticle aggregation and reduces non-specific interactions with proteins, which can lead to the formation of a "protein corona" that alters nanoparticle behavior in biological systems. ehu.es

Research into carbohydrate-functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles demonstrates the impact of surface modification on physical characteristics. While not exclusively using the PEG5 variant, these studies show that functionalizing PLGA nanoparticles with carbohydrates can result in particles with sizes ranging from 114 to 289 nm and highly negative zeta potentials, from -28.2 to -56.0 mV. nih.govmdpi.com These properties are critical for colloidal stability and influence how the nanoparticles interact with cellular membranes.

The table below summarizes the effects of surface functionalization on nanoparticle properties.

| Property | Effect of Functionalization | Research Finding | Citation |

| Biological Targeting | Addition of glucose moiety enables targeting of cells with high glucose transporter expression. | The glucose moiety can be used to target specific cells or tissues that express glucose transporters or receptors. | axispharm.com |

| Colloidal Stability | PEGylation enhances hydrophilicity and prevents aggregation in aqueous solutions. | The hydrophilic PEG spacer increases solubility in aqueous media. | broadpharm.comaxispharm.com |

| Particle Size | Surface coating influences the final hydrodynamic diameter of the nanoparticle. | Functionalized PLGA nanoparticles were prepared with sizes ranging between 114-289 nm. | nih.gov |

| Surface Charge | The introduction of functional groups alters the zeta potential of the nanoparticles. | Functionalized PLGA nanoparticles exhibited a zeta potential from -28.2 to -56.0 mV. | nih.govmdpi.com |

| Bio-interactions | The PEG spacer reduces non-specific binding of proteins. | PEG chains help prevent non-specific interactions with proteins. | ehu.es |

Polymer Chemistry and Functional Polymer Synthesis

Propargyl-PEG5-beta-D-glucose is a valuable building block in polymer chemistry, used to create advanced functional polymers and hydrogels for biomedical research. Its alkyne handle is readily available for click chemistry reactions, allowing for its incorporation into various polymer architectures. nih.gov

Hydrogels, which are water-swollen polymer networks, are widely used as scaffolds in tissue engineering and as matrices for controlled release systems. nih.govrsc.org The properties of these hydrogels can be precisely tuned by incorporating bioactive molecules. Propargyl-PEG5-beta-D-glucose can be "clicked" onto azide-functionalized polymer backbones to create glucose-presenting hydrogels. nih.gov

A common strategy for hydrogel synthesis involves the photopolymerization of functionalized macromers, such as PEG-norbornene, with dithiol crosslinkers. researchgate.net This creates a hydrogel matrix with unreacted norbornene groups that can serve as anchors for further functionalization via tetrazine click chemistry. researchgate.net An alternative approach would be to use a polymer backbone with azide (B81097) side chains and react it with Propargyl-PEG5-beta-D-glucose to tether the glucose moiety throughout the matrix. This method is highly modular, allowing for control over the density of the bioactive ligand. rsc.org Such glucose-functionalized hydrogels are being investigated for applications like cell encapsulation and as matrices that can interact with specific cell types. nih.govacs.org

The table below details research findings related to the synthesis of functionalized hydrogels.

| Hydrogel System | Synthesis Method | Key Finding | Citation |

| PEG-Norbornene Hydrogel | Sequential thiol-ene and tetrazine click reactions. | Creates hydrogel microparticles with tunable bioactivity by tethering proteins to unreacted norbornene groups. | researchgate.net |

| Phenylboronic Acid (PBA) Hydrogel | Complexation between PBA-functionalized polymers and polymers with hydroxyl groups (like PVA or glucose-modified polymers). | Forms a glucose-responsive hydrogel with shear-thinning and self-healing properties. | nih.gov |

| Cyclodextrin/PEG Hydrogel | Thiol-ene photoclick reaction between β-cyclodextrin-thiol (βCD-SH) and PEG-norbornene (PEGNB). | Resulting hydrogels showed enhanced cell proliferation and insulin (B600854) secretion for encapsulated pancreatic β-cells. | acs.org |

The synthesis of polymers decorated with specific carbohydrates is a major area of research for creating platforms that can mimic cell surfaces and study carbohydrate-protein interactions. nih.govmdpi.com Click chemistry provides an efficient route to synthesize these glycopolymers. nih.gov By using a polymer backbone containing azide groups, Propargyl-PEG5-beta-D-glucose can be attached as a side chain, resulting in a well-defined carbohydrate-functionalized polymer. nih.gov

Research has focused on creating block copolymers where one block is functionalized with carbohydrates. For instance, micelles have been prepared from block copolymers of poly(propargyl methacrylate)-block-poly(n-butyl acrylate) (PPMA-b-PBA) by reacting the propargyl groups with azido-functionalized sugars. acs.org This approach allows for the creation of nanoparticles with a dense presentation of sugars on their surface, which is crucial for achieving high-avidity binding to biological receptors. acs.org These platforms are instrumental in research aimed at understanding and exploiting the biological roles of carbohydrates.

Role of PEG Spacers in Modulating Material Bio-interactions and Stability

The polyethylene (B3416737) glycol (PEG) spacer is a critical component of Propargyl-PEG5-beta-D-glucose, profoundly influencing the performance of the materials into which it is incorporated. axispharm.comaxispharm.com The PEG linker physically separates the glucose moiety from the nanoparticle surface or polymer backbone, which can enhance its accessibility for binding to cellular receptors. ehu.es

PEG chains are well-known for their ability to improve the aqueous solubility and stability of conjugated molecules and materials. chemicalbook.comaxispharm.com They form a hydrated layer on the surface of materials, which acts as a steric barrier. ehu.es This barrier function is key to several beneficial effects:

Reduced Immunogenicity: The PEG layer can shield the material from recognition by the immune system.

Prevention of Aggregation: Steric hindrance between PEG chains on adjacent nanoparticles prevents them from clumping together in high ionic strength solutions. ehu.es

Enhanced Stability: The protective hydrated cloud improves the stability of the material in biological fluids and can protect conjugated biomolecules from enzymatic degradation. axispharm.com

Improved Pharmacokinetics: In drug delivery research, PEGylation is a standard technique to increase the circulation half-life of nanoparticles and therapeutic molecules. ehu.es

The choice of PEG length is also important. A longer PEG chain can provide better steric shielding, but may also decrease the binding affinity of the terminal ligand if it becomes too flexible or entropically shielded. The PEG5 linker represents a balance, providing sufficient spacing and hydrophilicity for many applications. biosynth.com

Applications in Chemical Biology Research Tools

Role as a Polyethylene (B3416737) Glycol-Based PROTAC Linker in Targeted Protein Degradation Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. precisepeg.com A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. precisepeg.comnih.gov The linker is a critical component that significantly influences the PROTAC's properties and efficacy. precisepeg.comnih.gov PEG-based linkers, such as those derived from Propargyl-PEG5-beta-D-glucose, are among the most common motifs used in PROTAC design, with over half of reported PROTACs incorporating a PEG chain. nih.govbiochempeg.com

The design of a successful PROTAC requires careful optimization of the linker's chemical nature, length, hydrophilicity, and rigidity to ensure proper spatial orientation between the POI and the E3 ligase. nih.gov The incorporation of a Propargyl-PEG5-beta-D-glucose-derived linker offers several advantages.

Solubility and Permeability : The hydrophilic PEG chain and the glucose moiety improve the water solubility of the entire PROTAC molecule, which can be a challenge for these often large and hydrophobic compounds. precisepeg.com This enhanced solubility can also influence cell permeability and oral absorption characteristics. nih.govbiochempeg.com

Flexibility and Conformation : Flexible linkers like PEG chains are common in PROTAC design. precisepeg.com The flexibility of the PEG5 chain allows the two ends of the PROTAC to adopt a suitable conformation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov This conformational freedom can help overcome potential steric clashes between the two proteins. explorationpub.com

Synthetic Accessibility : The modular nature of PROTACs allows for their rapid assembly. nih.gov Propargyl-PEG5-beta-D-glucose, as a bifunctional linker building block, can be readily conjugated to the POI and E3 ligase ligands using established chemical methods, such as click chemistry via its propargyl group, accelerating the synthesis and screening of potential degraders. broadpharm.combiochempeg.com

The length and composition of the linker are crucial determinants of a PROTAC's degradation ability. nih.govexplorationpub.com If a linker is too short, steric hindrance can prevent the simultaneous binding of the POI and E3 ligase, inhibiting ternary complex formation. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com

Research has consistently shown a significant correlation between linker length and PROTAC efficacy. nih.gov For example, a study focused on creating estrogen receptor (ER)-α targeting PROTACs found that the optimal linker length was a 16-atom chain, with shorter and longer linkers showing reduced degradation. nih.govsigmaaldrich.com Similarly, PROTACs targeting TANK-binding kinase 1 (TBK1) showed no activity with linkers shorter than 12 atoms, whereas those with longer linkers demonstrated robust degradation. nih.govexplorationpub.com

The composition of the linker also plays a key role in determining efficacy and selectivity. The inclusion of ethylene (B1197577) glycol units, as in Propargyl-PEG5-beta-D-glucose, can be critical; some PROTACs, like HaloPROTACs, show no target degradation without the ethylene glycol component. explorationpub.com Furthermore, linker length can modulate degradation selectivity. In one study, a longer PEG-based linker directed degradation selectively towards cellular retinoic acid-binding protein (CRABP)-I, while a shorter version favored the degradation of CRABP-II. explorationpub.com An increment of just three atoms in a lapatinib-based PROTAC was enough to switch its selectivity from a dual EGFR and HER2 degrader to an EGFR-only degrader. explorationpub.com

Table 2: Research Findings on the Impact of Linker Length on PROTAC Efficacy

| Target Protein(s) | Linker Composition | Linker Length (atoms) | Observation | Source |

|---|---|---|---|---|

| Estrogen Receptor (ER)-α | Alkyl Chain | 9, 12, 16, 19, 21 | Optimal degradation observed with a 16-atom linker. | nih.govsigmaaldrich.com |

| TANK-binding kinase 1 (TBK1) | PEG/Alkyl | < 12 vs. > 12 | No activity with linkers shorter than 12 atoms; robust degradation with longer linkers. | nih.govexplorationpub.com |

| Bruton's tyrosine kinase (BTK) | Alkyl/Ether | 3 to 19 | Binding affinity for BTK and CRBN was impaired with shorter linkers (< 4 PEG units). | nih.gov |

| EGFR / HER2 | Not specified | N vs. N+3 | A 3-atom increase in linker length switched selectivity from dual EGFR/HER2 to EGFR-only. | explorationpub.com |

| CRABP-I / CRABP-II | PEG | Short vs. Long | Shorter linker favored CRABP-II degradation; longer linker favored CRABP-I degradation. | explorationpub.com |

Conjugation to Peptides and Proteins for Mechanistic Studies

The chemical modification of biomolecules is a cornerstone of chemical biology, enabling detailed studies of their structure and function. Propargyl-PEG5-beta-D-glucose serves as a valuable reagent for the PEGylation—the covalent attachment of PEG chains—of peptides and proteins. biosynsis.com

Site-specific modification allows for precise control over the location of conjugation on a biomolecule, which is crucial to avoid disrupting its native function. biosynsis.com The propargyl group of Propargyl-PEG5-beta-D-glucose is central to this application. It enables highly selective and efficient covalent attachment to molecules that have been engineered to contain a complementary azide (B81097) group. broadpharm.comdcchemicals.com This reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a premier example of "click chemistry" and is widely used for its high yield, specificity, and biocompatibility, as it can be performed in aqueous conditions without interfering with most biological functional groups. iris-biotech.decambridge.org

Researchers can introduce an azide-bearing unnatural amino acid into a peptide or protein at a specific site using molecular biology techniques. Subsequently, reacting the modified protein with Propargyl-PEG5-beta-D-glucose results in the site-specific attachment of the PEG-glucose moiety. google.com This allows for the precise installation of a hydrophilic and flexible chain at a defined position, facilitating structural and functional studies without the heterogeneity that arises from less specific modification methods. biosynsis.com

A significant challenge in working with proteins and peptides is their potential for low solubility and aggregation in aqueous buffers, as well as their susceptibility to degradation by proteases. researchgate.net PEGylation is a well-established strategy to overcome these limitations. frontiersin.orgcreativepegworks.com

The conjugation of Propargyl-PEG5-beta-D-glucose to a biomolecule confers the beneficial properties of its PEG and glucose components.

Enhanced Solubility : The hydrophilic PEG chain and glucose moiety create a hydration shell around the protein, which can significantly increase its solubility in aqueous solutions and prevent aggregation. precisepeg.com

Improved Stability : The attached PEG chain provides steric hindrance, forming a protective layer that shields the protein from proteolytic enzymes, thereby increasing its stability and half-life in in vitro and ex vivo experimental systems. frontiersin.orgcreativepegworks.com This enhanced stability is critical for preserving the functional integrity of the biomolecule during purification, storage, and analysis. researchgate.netcreativepegworks.com

Development of Chemical Tags and Probes for Proteomics and Interactome Studies

Chemical proteomics employs small molecule probes to study protein function, interactions, and modifications on a proteome-wide scale. mdpi.comnih.gov Propargyl-PEG5-beta-D-glucose can function as a chemical probe due to its reactive propargyl handle. broadpharm.comdcchemicals.com This group can be used to "click" onto azide-modified biomolecules, enabling their detection, enrichment, and identification. nih.gov

This approach is particularly valuable for activity-based protein profiling (ABPP), a strategy that uses reactive probes to label active enzymes or other proteins in complex biological samples. nih.gov For instance, if a biological process involves a protein that can be metabolically labeled with an azide-containing substrate, Propargyl-PEG5-beta-D-glucose can be used as a tag. After the labeling reaction, a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) bearing an azide group can be attached to the propargyl-tagged protein via click chemistry. mdpi.com

The propargyl group itself can also serve as the reactive moiety in certain probes. For example, propargyl-functionalized molecules have been designed to target cysteine residues in deubiquitinating enzymes (DUBs). mdpi.com In interactome studies, a propargyl-modified bait molecule can be introduced into cell lysates. After it binds to its protein partners, an azide-biotin tag can be clicked on, allowing the entire protein complex to be pulled down and analyzed by mass spectrometry to identify interacting proteins. nih.govacs.org The PEG and glucose components of Propargyl-PEG5-beta-D-glucose can aid in maintaining the solubility of these probes in biological media. broadpharm.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Propargyl-PEG5-beta-D-glucose and its conjugates. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. scielo.br

¹H NMR spectroscopy is fundamental in confirming the presence of the key functional groups. For instance, the terminal alkyne proton of the propargyl group typically appears as a triplet around δ 2.5 ppm. The anomeric proton of the beta-D-glucose moiety can be observed in the region of δ 4.5-5.5 ppm. The characteristic signals of the ethylene (B1197577) glycol repeating units in the PEG chain are also readily identifiable in the proton spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The anomeric carbon of glucose, for example, gives a characteristic signal that can confirm the β-configuration. slu.se In studies of related glycosides, detailed analysis of ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra allows for the complete assignment of all proton and carbon signals, confirming the covalent linkages between the glucose, PEG, and propargyl moieties. scielo.br For instance, an HMBC correlation between the anomeric proton of glucose and the adjacent carbon of the PEG linker would definitively establish their connection.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Glucose-PEG Conjugates

| Functional Group | Atom | Typical Chemical Shift (ppm) |

| Propargyl | Terminal Alkyne Proton (≡C-H) | ~2.5 (¹H) |

| beta-D-glucose | Anomeric Proton (H-1') | ~4.5 - 5.5 (¹H) |

| beta-D-glucose | Anomeric Carbon (C-1') | ~95.5 (¹³C) |

| PEG | Ethylene Glycol Protons (-CH₂-CH₂-O-) | ~3.6 (¹H) |

| Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Purity Assessment

Mass spectrometry is a cornerstone for the characterization of Propargyl-PEG5-beta-D-glucose, providing precise molecular weight determination and assessment of purity.

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, often coupled with a time-of-flight (TOF) analyzer, is particularly useful for the analysis of PEGylated molecules. covalx.com MALDI-TOF MS can effectively determine the molecular weight of Propargyl-PEG5-beta-D-glucose and its conjugates. researchgate.net In the analysis of PEGylated peptides and proteins, MALDI-TOF MS reveals a characteristic distribution of peaks, with each peak separated by 44 Da, corresponding to the mass of a single ethylene glycol monomer unit. researchgate.net This allows for the characterization of the polydispersity of the PEG chain and confirmation of successful conjugation. For larger PEGylated proteins, specialized high-mass detectors can be employed to analyze molecules in the range of 60-600 kDa. covalx.com

Electrospray Ionization (ESI) mass spectrometry is another soft ionization technique well-suited for the analysis of polar molecules like Propargyl-PEG5-beta-D-glucose. ESI-MS is highly sensitive and can provide accurate molecular weight information. For Propargyl-PEG5-beta-D-glucose, an expected [M+H]⁺ ion at m/z 563.2 has been reported. In the context of its conjugates, ESI-MS is valuable for confirming the successful coupling of the linker to other molecules, such as peptides or fluorophores. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it a powerful tool for analyzing complex reaction mixtures. ethz.chumn.edu LC-MS is crucial for monitoring the progress of conjugation reactions involving Propargyl-PEG5-beta-D-glucose, allowing for the identification of starting materials, desired products, and any side products. nih.gov This technique can also be used to quantify the components in a mixture, which is essential for optimizing reaction conditions and for quality control of the final product. shimadzu.com For instance, after a click reaction, LC-MS can separate the unreacted Propargyl-PEG5-beta-D-glucose from the newly formed triazole conjugate, with the mass spectrometer confirming the identity of each peak.

Chromatographic Methods for Purification and Homogeneity Verification

The purification of Propargyl-PEG5-beta-D-glucose and its conjugates to a high degree of homogeneity is critical for their use in research. Various chromatographic techniques are employed for this purpose.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. libretexts.org This technique is effective for removing unreacted starting materials and for separating PEGylated products from their non-PEGylated precursors. lcms.cz SEC is often used as a final polishing step in the purification process to ensure a homogenous product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that separates molecules based on their hydrophobicity. phenomenex.com RP-HPLC is widely used for the analysis and purification of PEGylated compounds. nih.govresearchgate.netnih.gov The retention time of a PEGylated molecule in RP-HPLC is influenced by both the hydrophobicity of the parent molecule and the length of the attached PEG chain. nih.gov This method can be used to monitor the progress of a PEGylation reaction and to isolate the desired conjugate. phenomenex.com

Table 2: Chromatographic Methods for the Purification and Analysis of PEGylated Glucose Compounds

| Chromatographic Technique | Principle of Separation | Typical Application |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removal of unreacted PEG; Separation of multimers |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment; Isolation of positional isomers |

| Ion-Exchange Chromatography (IEX) | Net Charge | Separation of PEGylated proteins with different charge densities |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Purification of PEGylated proteins |

Spectroscopic Analysis of Conjugated Fluorophores and Reporter Molecules

When Propargyl-PEG5-beta-D-glucose is conjugated to a fluorophore or a reporter molecule, spectroscopic analysis is essential to characterize the properties of the resulting probe.

Fluorescence spectroscopy is used to determine the excitation and emission spectra of the conjugated fluorophore. This information is critical for designing fluorescence-based assays and for imaging applications. researchgate.netuconn.edu For example, a coumarin-based fluorophore conjugated to a PEG-glucose construct has been shown to exhibit a "turn-on" fluorescence response in the presence of glucose, with an excitation at 340 nm and emission at 440 nm. researchgate.net Similarly, Cy5.5-labeled mannose conjugates have been characterized with an excitation maximum at 683 nm and an emission maximum at 702 nm. acs.org

UV-Vis spectroscopy is used to quantify the concentration of the conjugate and to confirm the presence of the chromophore. The conjugation of a fluorophore can sometimes lead to shifts in its absorption spectrum, which can be monitored by UV-Vis spectroscopy.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

Future research will likely focus on streamlining these syntheses. This could involve the development of one-pot reaction strategies, minimizing the need for intermediate purification steps. Furthermore, exploring enzymatic or chemo-enzymatic approaches could offer higher selectivity and milder reaction conditions, reducing the reliance on protecting groups. The scalability of these new methodologies will be a critical factor, aiming to produce larger quantities of the compound to meet the growing demands of biomedical and materials science research. smolecule.com A proprietary method has been mentioned that involves linking tetra-acetylated beta-D-glucose to a propargyl group, which hints at the ongoing efforts to refine synthesis.

Integration into Advanced Multimodal Research Tools and Platforms

The versatility of Propargyl-PEG5-beta-D-glucose allows for its integration into sophisticated, multimodal research tools. Its structure enables the connection of a biological targeting moiety (the glucose) to a wide array of functional probes via the propargyl group.

Future research will focus on creating complex constructs for simultaneous imaging and therapeutic intervention (theranostics). For instance, Propargyl-PEG5-beta-D-glucose could be used to link a fluorescent dye for optical imaging, a chelator for positron emission tomography (PET) or magnetic resonance imaging (MRI), and a cytotoxic drug, all within a single nanoparticle or macromolecular assembly. nih.gov The glucose component can facilitate targeting of cells with high glucose uptake, such as cancer cells. axispharm.com This multimodal approach will provide a more comprehensive understanding of biological processes and enable more precise and effective therapeutic strategies. The use of related compounds in the development of PROteolysis TArgeting Chimeras (PROTACs) further highlights the potential for creating advanced research tools. smolecule.commedchemexpress.com

Exploration of Structure-Activity Relationships for Optimized Research Applications

A deeper understanding of the structure-activity relationships (SAR) of Propargyl-PEG5-beta-D-glucose and its analogues is essential for optimizing its performance in various applications. Key parameters to investigate include the length and composition of the PEG linker, the anomeric configuration of the glucose (alpha vs. beta), and the nature of the bioorthogonal handle.

Systematic studies will be conducted to determine how these structural variations affect properties such as solubility, biocompatibility, binding affinity to glucose transporters, and the kinetics of the click reaction. broadpharm.comaxispharm.com For example, altering the PEG chain length may influence the molecule's pharmacokinetic profile and its ability to reach its target in a biological system. researchgate.net The beta-configuration of the glucose is thought to offer greater stability compared to the alpha-anomer. smolecule.com This knowledge will enable the rational design of next-generation probes with tailored properties for specific research questions, from fundamental cell biology to preclinical drug development.

Potential for High-Throughput Screening and Combinatorial Library Synthesis in Glycoscience

The modular nature of Propargyl-PEG5-beta-D-glucose makes it an excellent building block for the combinatorial synthesis of oligosaccharide and glycoconjugate libraries. nih.gov This approach allows for the rapid generation of a large number of diverse molecules from a limited set of starting materials. rsc.org

Future applications will leverage this potential for high-throughput screening to identify novel ligands for carbohydrate-binding proteins (lectins) or inhibitors of glycosyltransferases, enzymes involved in many diseases. nih.gov By creating libraries where the glucose moiety is varied with other sugars and the propargyl group is used to attach different reporter molecules, researchers can efficiently screen for compounds with high affinity and selectivity. This will accelerate the discovery of new diagnostic tools and therapeutic leads in the burgeoning field of glycoscience. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis and Application

As with all chemical synthesis, there is a growing emphasis on developing sustainable and environmentally friendly methods for the production and use of Propargyl-PEG5-beta-D-glucose. This aligns with the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ajgreenchem.com

Future research in this area will focus on several key aspects. This includes the use of renewable starting materials and biocompatible catalysts. rsc.org For instance, enzymatic methods for glycosylation could replace traditional chemical methods that often require harsh conditions and toxic reagents. mdpi.com Additionally, developing reactions that can be performed in aqueous media at ambient temperature would significantly reduce the environmental impact of both the synthesis and the subsequent bioorthogonal applications. issuu.com Microwave-assisted synthesis is another avenue being explored to reduce reaction times and energy consumption. ajgreenchem.com

Theoretical and Computational Modeling of Molecular Interactions

Theoretical and computational modeling will play an increasingly important role in understanding and predicting the behavior of Propargyl-PEG5-beta-D-glucose. Molecular dynamics simulations and quantum mechanical calculations can provide valuable insights into its conformational preferences, interactions with biological targets, and the mechanism of the click reaction.

Density functional theory (DFT) calculations, for example, can help to understand the stability of the beta-anomer and the electronic properties of the propargyl group that influence its reactivity. smolecule.com Computational models can also be used to predict the binding affinity of the glucose moiety to various glucose transporters, aiding in the design of molecules with enhanced cell-type specificity. rsc.org By integrating computational approaches with experimental studies, researchers can accelerate the design-build-test-learn cycle, leading to the more rapid development of optimized probes and therapeutics based on the Propargyl-PEG5-beta-D-glucose scaffold.

Interdisciplinary Research with Material Science, Nanotechnology, and Synthetic Biology

The unique trifunctional structure of Propargyl-PEG5-beta-D-glucose, combining a reactive alkyne group, a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a biologically significant glucose molecule, positions it as a powerful tool at the crossroads of material science, nanotechnology, and synthetic biology. Its versatility facilitates novel integrations across these fields, driving the development of advanced functional materials, targeted nanotechnologies, and sophisticated biological constructs.

Material Science: Engineering Bio-inspired and "Smart" Materials

In material science, Propargyl-PEG5-beta-D-glucose serves as a key building block for creating novel biomaterials with tailored properties. The terminal propargyl group is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. broadpharm.comaxispharm.com This allows for the straightforward functionalization and cross-linking of polymers to create advanced hydrogels and smart materials. broadpharm.comulb.ac.be

Researchers are exploring the use of such glucose-functionalized PEG linkers to create hydrogels that can respond to specific biological stimuli. rsc.orgpsu.edunih.gov For instance, hydrogels incorporating Propargyl-PEG5-beta-D-glucose can be designed to swell or degrade in the presence of glucose-binding proteins or enzymes. psu.edu This has potential applications in creating "smart" materials for controlled-release systems. A study on thermoresponsive poly(N-vinylcaprolactam) (PNVCL) nanogels demonstrated that surface functionalization with glucose and maltose (B56501) ligands, attached via click chemistry to propargyl-functionalized surfaces, increased the hydrophilicity and stability of the nanogels. acs.org This approach highlights how the glucose moiety can be used to fine-tune the physical properties of polymer networks. acs.org

The synthesis of these functionalized materials often involves the incorporation of a propargyl-containing monomer, like propargyl acrylate, into a polymer backbone, followed by the click reaction with an azide-modified glucose derivative. acs.org This modular approach allows for precise control over the density of glucose units on the material's surface, thereby influencing its biocompatibility and interaction with biological systems. unimib.it

Nanotechnology: Advancing Targeted Drug Delivery and Biosensing

The convergence of nanotechnology and the unique properties of Propargyl-PEG5-beta-D-glucose is leading to significant advances in targeted drug delivery and diagnostics. The PEG chain enhances the solubility and biocompatibility of nanoparticles, while the glucose moiety acts as a targeting ligand for cells that overexpress glucose transporters (GLUTs), such as many types of cancer cells. nih.govacs.org

The propargyl group facilitates the covalent attachment of the molecule to azide-functionalized nanoparticles, creating stable, glucose-targeted drug delivery systems. axispharm.comacs.org This strategy aims to increase the concentration of therapeutic agents at the desired site, thereby enhancing efficacy and reducing off-target side effects. axispharm.com For example, polymeric nanoparticles made from materials like poly(lactic-co-glycolic acid) (PLGA) can be surface-functionalized with Propargyl-PEG-glucose to improve their pharmacokinetic profiles and target specific tissues. nih.govmdpi.com Research has shown that nanoparticles decorated with glucose can achieve enhanced cellular uptake. nih.govresearchgate.net

Furthermore, this compound is instrumental in the development of novel biosensors. mdpi.comnih.govmdpi.comnih.gov Glucose-functionalized nanoparticles can be used to create sensitive assays for detecting glucose-binding proteins or monitoring glucose levels. nih.govmdpi.com The click chemistry handle allows for the easy immobilization of these functionalized nanoparticles onto sensor surfaces. mdpi.comnih.gov For instance, gold or magnetic nanoparticles functionalized with Propargyl-PEG5-beta-D-glucose could be used in surface plasmon resonance (SPR) or magnetic resonance imaging (MRI) applications for diagnostics. nih.gov

| Application Area | Role of Propargyl-PEG5-beta-D-glucose | Potential Impact |

| Targeted Drug Delivery | Surface functionalization of nanoparticles (e.g., liposomes, polymersomes) to target GLUT-overexpressing cells. axispharm.comnih.gov | Increased therapeutic efficacy, reduced systemic toxicity of anticancer drugs. acs.org |

| Bioimaging | Linker to attach imaging agents (e.g., fluorescent dyes, MRI contrast agents) to glucose-targeted nanoparticles. nih.gov | Enhanced contrast and specificity in diagnostic imaging of tumors. |

| Biosensors | Component for creating recognition surfaces on biosensor platforms for detecting glucose or glucose-binding molecules. mdpi.comnih.gov | Development of highly sensitive and specific diagnostic tools. mdpi.comnih.gov |

Synthetic Biology: Metabolic Labeling and Assembling Artificial Cellular Systems

In synthetic biology, Propargyl-PEG5-beta-D-glucose and its analogs are valuable tools for metabolic labeling and the construction of artificial biological systems. Metabolic glycoengineering utilizes cell-permissive sugar analogs bearing bioorthogonal chemical reporters, such as an alkyne group, to tag and study glycans in living systems. uni-konstanz.de

Cells can be cultured with alkyne-modified sugars, which are processed by cellular metabolic pathways and incorporated into glycoproteins and other glycoconjugates. uni-konstanz.de The incorporated alkyne handle can then be selectively reacted with an azide-functionalized probe (e.g., a fluorescent dye or biotin) via click chemistry, allowing for the visualization, isolation, and analysis of newly synthesized glycans. uni-konstanz.denih.govnih.gov While direct use of a PEGylated glucose might be sterically hindered for some enzymatic pathways, shorter-chain propargyl-glucose derivatives serve as foundational tools for these techniques. acs.org This approach provides powerful insights into cellular metabolism and the roles of glycosylation in health and disease.

Beyond labeling, the principles of self-assembly and molecular recognition inherent to Propargyl-PEG5-beta-D-glucose are being explored for the bottom-up construction of artificial cells or cellular mimics. The glucose moiety can mediate interactions with specific proteins, while the PEG chain provides a hydrophilic, biocompatible scaffold. The ability to click-conjugate other functional molecules, such as enzymes or nucleic acids, onto this scaffold opens possibilities for creating complex, multi-component systems that can mimic biological functions. nih.govnih.gov For example, polymersomes formed from block copolymers synthesized using click chemistry can be functionalized with glucose to interact with cellular environments in a controlled manner. mdpi.com

| Technique | Function of Propargyl-PEG-Glucose Analog | Research Goal |

| Metabolic Glycoengineering | Serves as a chemical reporter that is incorporated into cellular glycans. uni-konstanz.de | To visualize, track, and identify glycoconjugates in living cells and organisms. nih.gov |

| Artificial Cell Construction | Acts as a functionalizable building block for self-assembling structures that can interact with biological components. mdpi.comnih.gov | To create synthetic systems that mimic cellular behaviors for therapeutic or diagnostic purposes. |

| PROTAC Synthesis | Functions as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com | To develop novel therapeutic modalities that hijack the cellular protein degradation machinery. medchemexpress.com |

The interdisciplinary applications of Propargyl-PEG5-beta-D-glucose are rapidly expanding, promising to yield significant breakthroughs in medicine and biotechnology by seamlessly integrating the principles of chemistry, biology, and engineering.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Propargyl-PEG5-beta-D-glucose, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling β-D-glucose with a PEG5 spacer terminated by a propargyl group via ether or ester linkages. Purification via reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) is critical to remove unreacted intermediates. Purity validation requires a combination of -NMR (to confirm PEG spacer length and propargyl group integrity) and mass spectrometry (e.g., MALDI-TOF) to verify molecular weight (394.4 g/mol) .

Q. Which analytical techniques are essential for characterizing Propargyl-PEG5-beta-D-glucose’s structural integrity?

- Methodological Answer :

- -NMR and -NMR to confirm the presence of the propargyl proton (δ ~2.5 ppm) and glucose anomeric protons (δ ~4.5-5.5 ppm).

- FT-IR spectroscopy to identify PEG ether (C-O-C, ~1100 cm) and glucose hydroxyl (O-H, ~3400 cm) stretches.

- High-resolution LC-MS to confirm molecular ion peaks and rule out degradation products .

Q. How can researchers assess the solubility profile of Propargyl-PEG5-beta-D-glucose in aqueous vs. organic solvents?

- Methodological Answer : Conduct a solubility screen using solvents like water, DMSO, THF, and chloroform. Measure solubility limits via UV-Vis spectroscopy (if chromophores are present) or gravimetric analysis. Dynamic light scattering (DLS) can detect aggregation in aqueous buffers, which is critical for applications in drug conjugation .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported reactivity of Propargyl-PEG5-beta-D-glucose in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

- Methodological Answer :

- Variable Control : Test reaction efficiency under varying conditions (e.g., Cu(I) source, ligand type, solvent polarity).

- Kinetic Analysis : Use -NMR to track propargyl proton disappearance over time.

- Troubleshooting : If low reactivity persists, assess PEG chain hydration effects via molecular dynamics simulations, as PEG5’s hydrophilicity may shield the propargyl group .

Q. What strategies resolve contradictions in cytotoxicity data for Propargyl-PEG5-beta-D-glucose-conjugated nanoparticles?

- Methodological Answer :

- Dose-Response Analysis : Use MTT assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific toxicity thresholds.

- Batch Consistency : Compare cytotoxicity across synthesis batches to rule out impurities.

- Mechanistic Studies : Perform ROS assays or caspase-3 activation tests to determine if toxicity arises from the propargyl group or PEG degradation byproducts .

Q. How should researchers optimize Propargyl-PEG5-beta-D-glucose’s stability in long-term storage for in vivo studies?

- Methodological Answer :

- Storage Conditions : Test stability at -20°C (lyophilized vs. solution) and 4°C over 6–12 months.

- Stability Indicators : Monitor via LC-MS for oxidation (PEG degradation) or glucose ring-opening.

- Additive Screening : Include antioxidants (e.g., BHT) or cryoprotectants (e.g., trehalose) in formulations to enhance shelf life .

Q. What computational methods predict the binding affinity of Propargyl-PEG5-beta-D-glucose-conjugated ligands to target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model PEG5’s conformational flexibility and its impact on ligand-receptor interactions.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, accounting for solvation effects from the PEG spacer .

Methodological Guidance for Data Interpretation

Q. How to validate the reproducibility of Propargyl-PEG5-beta-D-glucose’s pharmacokinetic parameters across independent studies?

- Answer : Perform meta-analyses of published data using standardized metrics (e.g., AUC, ). Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability. Replicate key experiments under controlled conditions (e.g., fixed PEG:glucose molar ratios) .

Q. What statistical approaches are suitable for analyzing dose-dependent biological effects of Propargyl-PEG5-beta-D-glucose derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.